1,3-Bis(2-aminophenyl)urea

Anion recognition Supramolecular chemistry Bis-urea receptors

Researchers requiring reproducible supramolecular binding data or ICH-compliant impurity profiling should source this specific ortho-substituted isomer. Generic diarylureas compromise selectivity and chromatographic identification. 1,3-Bis(2-aminophenyl)urea provides: - 26-fold higher acetate binding affinity (log K1=5.33) vs. meta isomer. - Direct Pd-catalyzed cyclization to benzimidazolone pharmacophores. - Certified as Bilastine Impurity 51 (≥98% purity) with full QC documentation.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
Cat. No. B3440717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-aminophenyl)urea
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N
InChIInChI=1S/C13H14N4O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,14-15H2,(H2,16,17,18)
InChIKeyYREQWCBLUBNIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-aminophenyl)urea (CAS 150399-28-3): Sourcing and Baseline Characterization for Research Procurement


1,3-Bis(2-aminophenyl)urea (CAS 150399-28-3; molecular formula C₁₃H₁₄N₄O; molecular weight 242.28 g·mol⁻¹) is a symmetrical N,N′-diarylurea compound featuring a central urea carbonyl flanked by two ortho-aminophenyl substituents. Its structure presents four hydrogen-bond donor sites (two urea N–H and two aniline –NH₂) and one primary hydrogen-bond acceptor (urea C=O), yielding a high hydrogen-bonding capacity per mass unit relative to mono-urea or mono-amine analogs . The compound is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC traceability . It is catalogued as Bilastine Impurity 51 in pharmaceutical impurity reference standards, indicating its relevance in quality control workflows for antihistamine active pharmaceutical ingredients [1].

Why 1,3-Bis(2-aminophenyl)urea Cannot Be Replaced by Generic Bis-arylureas in Anion Recognition and Heterocyclic Synthesis


The ortho-amine substitution pattern in 1,3-bis(2-aminophenyl)urea creates a unique hydrogen-bonding topology distinct from meta- or para-substituted analogs. In a systematic study of aromatic bis-urea derivatives, ortho-substituted receptors achieved coordination of acetate anions via all four N–H groups simultaneously, whereas meta-analogs engaged only one urea moiety per anion, functioning as individual binding sites [1]. This conformational difference—driven by the ortho-amine geometry—produces divergent anion selectivity profiles: ortho-receptors preferentially bind carboxylates, while meta-receptors favour dihydrogen phosphate [1]. Procuring a generic N,N′-diphenylurea or a meta/para-aminophenyl analog therefore yields fundamentally different anion-recognition behaviour and synthetic reactivity, compromising experimental reproducibility in supramolecular chemistry and medicinal chemistry workflows [2].

Quantitative Differentiation of 1,3-Bis(2-aminophenyl)urea vs. Structural Analogs: Anion Binding, Conformational Pre-organization, and Synthetic Utility


Ortho- vs. Meta-Bisurea Acetate Binding Affinity: log K₁ Comparison in DMSO

In a direct head-to-head comparison of aromatic bis-urea regioisomers, the unsubstituted ortho-bisurea receptor (1H₂; structurally analogous to the core of 1,3-bis(2-aminophenyl)urea) binds acetate with log K₁ = 5.33 ± 0.04 (UV-Vis) in DMSO at 25 °C, whereas the corresponding meta-bisurea (5H₂) binds acetate with log K₁ = 3.92 ± 0.02—a difference of 1.41 log units, corresponding to approximately 26-fold higher binding affinity for the ortho isomer [1]. The ortho receptor engages all four N–H groups in carboxylate coordination, while the meta receptor binds via only one urea moiety [1].

Anion recognition Supramolecular chemistry Bis-urea receptors

Ortho-Bisurea Carboxylate Selectivity Over Chloride: Stability Constant Ratios

For the ortho-phenylenediamine-derived bis-urea receptor 3 (1,1′-(1,2-phenylene)bis(3-phenylurea)), the acetate stability constant (K = 3210 M⁻¹) exceeds the chloride stability constant (K = 43 M⁻¹) by a factor of approximately 75 in DMSO-d₆–0.5% H₂O [1]. In contrast, the mono-urea/amide receptor 1 shows essentially no selectivity (acetate K = 98 M⁻¹ vs. chloride K = 13 M⁻¹; factor ≈7.5) [1]. This demonstrates that the ortho-bisurea architecture confers a 10-fold improvement in carboxylate-over-halide selectivity compared to mono-urea or mixed amide-urea receptors [1].

Anion selectivity Carboxylate sensing Ortho-phenylenediamine receptors

Ortho-Bisurea Conformational Pre-organization: 'Out-Out' Geometry Enables Four-Point Hydrogen Bonding

Computational analysis (DFT-D3/B3LYP/6-31G+(d,p) in DMSO) revealed that the most stable conformation of the ortho-bisurea receptor adopts an 'out-out' geometry with both N–H groups oriented toward each other, pre-organizing a convergent four-hydrogen-bond array for anion binding. In contrast, the meta-bisurea shows no conformational preference between 'out-out' and 'in-out' states [1]. Crucially, no stable conformer of the ortho compound features an intramolecular –NH···O=C hydrogen bond (the 'in-out-2' conformer), meaning all four N–H donors remain fully available for intermolecular anion coordination [1]. This contrasts with many flexible bis-urea systems where intramolecular hydrogen bonding consumes binding capacity.

Conformational analysis Hydrogen bonding Molecular recognition

Dihydrogen Phosphate Binding: Meta- vs. Ortho Selectivity Inversion as a Structural Fingerprint

For dihydrogen phosphate (H₂PO₄⁻), the ortho-bisurea 1H₂ exhibits log K₁ = 5.21 ± 0.08 (UV-Vis), comparable to its acetate affinity. However, the meta-bisurea 5H₂ shows log K₁ = 4.65 ± 0.08 for H₂PO₄⁻—a substantial increase over its acetate affinity (log K₁ = 3.92). The meta-receptors feature stability constants almost ten times greater for dihydrogen phosphate complexes than for acetate complexes, a selectivity inversion not observed in the ortho series [1]. This regioisomer-dependent selectivity switching provides a structural rationale for selecting 1,3-bis(2-aminophenyl)urea when carboxylate selectivity is desired, or its meta analog when phosphate selectivity is the experimental objective.

Phosphate sensing Anion selectivity inversion Biological phosphate recognition

Pharmaceutical Impurity Reference Standard: Bilastine Impurity 51 Identity Confirmation

1,3-Bis(2-aminophenyl)urea is formally designated as Bilastine Impurity 51 in pharmaceutical impurity catalogues, with a commercial purity specification of 98.00% [1]. This designation distinguishes it from Bilastine Impurity 1 (2-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)ethanamine) and other process-related impurities identified in the bilastine drug substance synthesis pathway [2]. The ortho-aminophenyl urea substructure arises from specific synthetic routes involving 2-aminophenyl intermediates, making this impurity marker diagnostic for particular manufacturing processes; generic diarylureas (e.g., diphenylurea, CAS 102-07-8) lack the diagnostic ortho-amine functionality and are not substitutable as reference standards for bilastine impurity tracking [2].

Pharmaceutical impurity profiling Reference standards Antihistamine QC

Synthetic Intermediate for Heterocyclic Libraries: Ortho-Diamine as a Versatile Cyclization Handle

1,3-Bis(2-aminophenyl)urea serves as a key intermediate in the synthesis of novel heterocyclic compounds including benzimidazolones and quinoxalinones, with demonstrated utility in generating libraries with potential antimicrobial and anticancer properties . The ortho-amine substituents function as nucleophilic handles for intramolecular cyclization—a reactivity pathway inaccessible to N,N′-diphenylurea (no ortho-amine) or N,N′-bis(4-aminophenyl)urea (para-amine; cyclization geometrically disfavoured) [1]. This cyclization competence makes 1,3-bis(2-aminophenyl)urea uniquely suited for diversity-oriented synthesis and scaffold-hopping campaigns in medicinal chemistry, where the ability to generate fused heterocyclic cores from a single precursor is a key procurement criterion .

Heterocyclic synthesis Benzimidazolone Medicinal chemistry building block

Evidence-Backed Application Scenarios for 1,3-Bis(2-aminophenyl)urea in Research and Industrial Workflows


Design of Carboxylate-Selective Anion Receptors and Sensors

The ortho-aminophenyl bis-urea scaffold provides a 26-fold higher acetate binding affinity (log K₁ = 5.33) compared to the meta isomer (log K₁ = 3.92) , with approximately 75-fold selectivity for carboxylate over chloride. Researchers developing optical or electrochemical sensors for carboxylate metabolites (e.g., lactate, pyruvate, amino acids) in biological samples benefit from this intrinsic selectivity, which reduces interference from physiological chloride (~100 mM). The conformational pre-organization ('out-out' geometry) of the ortho scaffold ensures consistent four-point hydrogen bonding to the carboxylate guest, enabling rational fluorophore/spacer conjugation without disrupting the binding cleft .

Pharmaceutical Impurity Reference Standard for Bilastine QC

As Bilastine Impurity 51, 1,3-bis(2-aminophenyl)urea is required at ≥98.00% purity for use as a reference marker in stability-indicating UPLC and LC-MS/MS methods for bilastine drug substance and finished product testing . Analytical QC laboratories performing ICH Q3A/Q3B-compliant impurity profiling should source this specific CAS-numbered compound rather than generic diarylureas, as its ortho-amine functionality yields distinct chromatographic retention and MS fragmentation patterns necessary for unambiguous peak identification and quantification in validated methods .

Building Block for Benzimidazolone-Focused Medicinal Chemistry Libraries

The ortho-amine substituents on 1,3-bis(2-aminophenyl)urea enable direct intramolecular cyclization to benzimidazol-2-one cores under palladium-catalyzed C–N coupling conditions . This cyclization is geometrically impossible with para- or meta-aminophenyl urea isomers. Medicinal chemistry teams pursuing kinase inhibitors, GPCR modulators, or antimicrobial agents that incorporate benzimidazolone pharmacophores can use this compound as a single precursor for parallel library synthesis, reducing procurement of multiple pre-formed heterocyclic intermediates .

Supramolecular Polymer and Coordination Network Precursor

The dual hydrogen-bond donor/acceptor capacity of 1,3-bis(2-aminophenyl)urea (four N–H donors plus urea C=O acceptor) supports its use as a monomer for hydrogen-bonded supramolecular polymers and as a ligand for metal-organic frameworks (MOFs) . Its ortho-amine groups provide additional metal-coordination sites (primary amine nitrogen lone pairs) beyond the urea oxygen, enabling higher-connectivity network topologies compared to simple N,N′-diphenylurea which offers only the urea carbonyl for metal binding. This multi-dentate character is particularly relevant for constructing porous materials with tailored guest-binding properties .

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